Methyl 3-amino-2-(methylamino)pyridine-4-carboxylate
Overview
Description
“Methyl 3-amino-2-(methylamino)pyridine-4-carboxylate” is a chemical compound with the CAS Number: 1465010-81-4 . It has a molecular weight of 181.19 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11N3O2/c1-10-7-6(9)5(3-4-11-7)8(12)13-2/h3-4H,9H2,1-2H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“Methyl 3-amino-2-(methylamino)pyridine-4-carboxylate” is a powder that is stored at room temperature . More detailed physical and chemical properties such as solubility, melting point, and boiling point are not available in the current literature.Scientific Research Applications
Heterocyclic Amines in Scientific Research
Chemical Analysis and Biological Effects
Heterocyclic aromatic amines, including compounds structurally related to methyl 3-amino-2-(methylamino)pyridine-4-carboxylate, have been extensively studied for their formation, analysis, and biological effects. These compounds, often arising from cooking protein-rich foods, are subject to comprehensive analysis due to their potential carcinogenic effects. Studies have developed sensitive and selective analytical methods, including liquid chromatography coupled with mass spectrometry, to detect these compounds in various matrices, such as food products and biological samples (Teunissen et al., 2010).
Synthesis of Heterocycles
Research on the synthesis of heterocyclic compounds, which are crucial in medicinal and pharmaceutical industries, shows the importance of developing novel synthetic pathways. For example, the review on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds highlights the application of diverse catalysts to produce compounds with significant biological activity (Parmar et al., 2023).
Biodegradation of Heterocyclic Compounds
The microbial metabolism of heterocyclic compounds, including pyridine and its derivatives, under both aerobic and anaerobic conditions, is crucial for understanding environmental degradation processes. This research indicates that various microorganisms employ different pathways to degrade these compounds, highlighting the complexity and significance of studying microbial interactions with heterocyclic amines (Kaiser et al., 1996).
Optical Sensors
The development of optical sensors based on pyrimidine derivatives showcases the application of heterocyclic compounds in chemical sensing. These sensors, capable of forming coordination and hydrogen bonds, demonstrate the versatility of heterocyclic compounds in detecting various analytes, underscoring the potential for developing similar applications for compounds like methyl 3-amino-2-(methylamino)pyridine-4-carboxylate (Jindal & Kaur, 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 3-amino-2-(methylamino)pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-10-7-6(9)5(3-4-11-7)8(12)13-2/h3-4H,9H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKSCGFTNJSXFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-(methylamino)pyridine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.